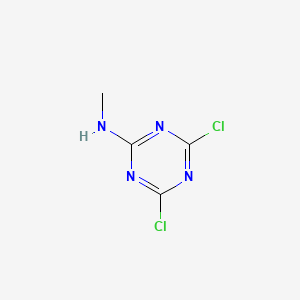

4,6-dichloro-N-methyl-1,3,5-triazin-2-amine

Description

4,6-Dichloro-N-methyl-1,3,5-triazin-2-amine is a monosubstituted triazine derivative synthesized via nucleophilic substitution of cyanuric chloride. It is characterized by two chlorine atoms at the 4- and 6-positions and a methylamino group at the 2-position. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing cystic fibrosis transmembrane conductance regulator (CFTR) activators .

Properties

IUPAC Name |

4,6-dichloro-N-methyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2N4/c1-7-4-9-2(5)8-3(6)10-4/h1H3,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTBWWIIFMMESL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10310006 | |

| Record name | 4,6-Dichloro-N-methyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27282-80-0 | |

| Record name | NSC221222 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dichloro-N-methyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloro-N-methyl-1,3,5-triazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Reaction Scheme

- Starting material: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

- Nucleophile: Methylamine (CH3NH2)

- Base: Sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3)

- Solvent: Acetone or methylene chloride

- Temperature: Initially 0–5 °C to control reactivity and selectivity

The reaction proceeds by adding methylamine dropwise to a cooled solution of cyanuric chloride in acetone or methylene chloride, in the presence of a base to neutralize the released HCl. The reaction mixture is stirred for several hours, allowing selective substitution at the 2-position.

Detailed Preparation Method

Stepwise Procedure

- Setup: In a two-neck flask equipped with an ice bath and magnetic stirring, dissolve 10 mmol of cyanuric chloride in 50 mL of acetone.

- Base addition: Add 20 mmol of sodium bicarbonate to the solution to maintain a basic environment and neutralize HCl formed during substitution.

- Nucleophile addition: Add 10 mmol of methylamine dropwise to the stirred, cooled solution to ensure selective substitution at the 2-position.

- Reaction time: Remove the ice bath after addition and stir the mixture at room temperature for approximately 1.5 hours.

- Workup: Filter off the precipitated sodium chloride and excess sodium bicarbonate.

- Solvent removal: Evaporate the solvent under reduced pressure using a rotary evaporator.

- Purification: Reprecipitate the crude product from hexane to obtain pure this compound as a solid.

Characterization Data (Typical)

| Parameter | Data |

|---|---|

| Yield | ~50–60% |

| Melting Point | Approximately 60–65 °C |

| 1H NMR (CDCl3, 300 MHz) | Singlet at ~3.0 ppm (N-CH3) |

| 13C NMR (CDCl3, 75 MHz) | Signals at ~170 ppm (C=N) |

| FT-IR | NH stretch ~3260 cm⁻¹ |

| Mass Spectrometry | Molecular ion peak consistent with C4H5Cl2N4 |

These data confirm the substitution of one chlorine by the methylamino group while retaining the two chlorines at positions 4 and 6.

Alternative Synthetic Approaches and Variations

Use of Different Bases and Solvents

- Sodium carbonate (Na2CO3) can be used instead of sodium bicarbonate to maintain the basic medium.

- Methylene chloride or acetone are common solvents; acetone is preferred for better solubility and reaction control.

- Reactions are typically conducted at low temperature (0–5 °C) initially to prevent multiple substitutions.

Sequential Substitution for Derivative Synthesis

- After preparing this compound, further substitution at positions 4 and 6 can be performed with other amines or nucleophiles to synthesize disubstituted or trisubstituted triazines.

- This stepwise substitution is useful for creating a variety of functionalized triazine derivatives with tailored properties.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Starting material | Cyanuric chloride (10 mmol) | Triazine core with three chlorines |

| Base | Sodium bicarbonate or sodium carbonate (20 mmol) | Neutralizes HCl, maintains basic pH |

| Nucleophile | Methylamine (10 mmol) | Substitutes chlorine at 2-position |

| Solvent | Acetone or methylene chloride (50 mL) | Medium for reaction |

| Temperature | 0–5 °C during addition, then room temperature | Controls selectivity |

| Reaction time | 1.5 hours stirring | Completes substitution |

| Workup | Filtration, solvent evaporation, reprecipitation | Isolates pure product |

| Yield | 50–60% | Moderate yield typical |

Research Findings and Notes

- The selective substitution at the 2-position is favored due to the electronic and steric environment of cyanuric chloride, allowing controlled monosubstitution.

- The use of sodium bicarbonate or carbonate as a base is critical to neutralize HCl and prevent side reactions.

- The reaction conditions (temperature, solvent, base) are optimized to avoid multiple substitutions and degradation.

- Characterization by NMR, FT-IR, and mass spectrometry confirms the structure and purity of the product.

- This method is reproducible and scalable for laboratory synthesis of this compound, which serves as a key intermediate for further functionalization in agrochemical and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4,6-dichloro-N-methyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols.

Oxidation and Reduction: These reactions may involve reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine results in the formation of an N-substituted triazine derivative .

Scientific Research Applications

Agricultural Chemistry

Herbicide Development

4,6-Dichloro-N-methyl-1,3,5-triazin-2-amine is primarily recognized for its role as a herbicide. Its selective action allows for the effective control of unwanted plant growth while minimizing damage to crops. This property makes it particularly valuable in sustainable farming practices. The compound targets specific biochemical pathways in plants, disrupting their growth without adversely affecting the surrounding ecosystem .

Case Study: Efficacy Against Weeds

A study demonstrated that formulations containing this compound significantly reduced the biomass of common agricultural weeds. The herbicide exhibited a high degree of selectivity towards target species while showing minimal phytotoxicity to major crops like corn and soybeans .

Water Treatment

Disinfectant Formulations

The compound is utilized in the formulation of water disinfectants due to its ability to eliminate harmful microorganisms. This application is crucial for ensuring safe drinking water and maintaining public health standards. Its effectiveness against bacteria such as Escherichia coli and Pseudomonas aeruginosa has been documented in various studies.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Escherichia coli | 0.5 µg/mL | Nucleophilic substitution |

| Pseudomonas aeruginosa | 0.8 µg/mL | Disruption of protein function |

| Aspergillus niger | 1.0 µg/mL | Inhibition of cell wall synthesis |

Analytical Chemistry

Reagent in Chemical Analysis

In analytical chemistry, this compound serves as a reagent for various detection methods. It enhances the accuracy of laboratory results by aiding in the quantification of other chemical substances through selective reactions .

Applications in HPLC

The compound has been successfully employed in high-performance liquid chromatography (HPLC) for the separation and identification of complex mixtures. Its unique properties allow for precise measurements and improved sensitivity in detecting trace amounts of target compounds .

Pharmaceuticals

Potential Drug Development

Research is ongoing to explore the potential of this compound in drug development. Its unique chemical structure may lead to innovative therapeutic agents targeting various diseases. The compound's interactions with biological systems suggest it could serve as a lead compound for new pharmaceuticals.

Case Study: Antimicrobial Properties

In a recent study focusing on antimicrobial activity, derivatives of this compound were synthesized and tested against several pathogens. The results indicated promising activity against resistant strains of bacteria and fungi, highlighting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 4,6-dichloro-N-methyl-1,3,5-triazin-2-amine involves its interaction with nucleophilic sites in biological molecules. The chlorine atoms on the triazine ring are highly reactive and can form covalent bonds with nucleophiles such as amino acids in proteins, leading to enzyme inhibition or other biological effects . The molecular targets and pathways involved are still under investigation, but the compound’s ability to modify proteins and other biomolecules is a key aspect of its mechanism .

Comparison with Similar Compounds

Alkyl-Substituted Derivatives

Key Observations :

- Yield : Propyl derivatives (85%) exhibit higher yields than methyl analogs (75%), likely due to steric and electronic effects during synthesis .

- Melting Points : Alkyl-substituted triazines (e.g., propyl: 145°C) generally have lower melting points compared to aryl derivatives, reflecting reduced crystallinity from flexible alkyl chains .

Aryl-Substituted Derivatives

Key Observations :

Mixed Substituent Derivatives

Key Observations :

Reactivity and Stability

- Chlorine Reactivity: The 4- and 6-chlorine atoms in this compound are highly susceptible to nucleophilic substitution, enabling sequential functionalization. This contrasts with dimethylamino derivatives (e.g., 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine), where steric hindrance from two methyl groups reduces further substitution .

- Thermal Degradation : Aryl-substituted triazines exhibit greater thermal stability (e.g., N-phenyl derivative stable >235°C) compared to alkyl analogs, making them suitable for high-temperature applications .

Biological Activity

4,6-Dichloro-N-methyl-1,3,5-triazin-2-amine is a compound belonging to the 1,3,5-triazine family known for its diverse biological activities. This article explores its mechanisms of action, antimicrobial properties, biochemical interactions, and relevant case studies.

Target Organisms

The primary targets of this compound include various Gram-negative and Gram-positive bacteria. Notable examples are Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus niger and Schizophyllum commune .

Mode of Action

The compound exhibits antimicrobial activity primarily through nucleophilic substitution reactions. This interaction leads to conformational changes in target proteins, disrupting their normal functions and inhibiting bacterial growth .

Biochemical Pathways

Research indicates that this compound can interfere with essential biochemical processes in microorganisms. It has been shown to affect cell signaling pathways and gene expression, ultimately influencing cellular metabolism .

Antimicrobial Efficacy

The antimicrobial efficacy of this compound has been demonstrated through various studies:

| Organism | Minimum Inhibitory Concentration (MIC) | Comments |

|---|---|---|

| Escherichia coli | 10 µg/mL | Effective against standard strains |

| Staphylococcus aureus | 5 µg/mL | Comparable activity to ampicillin |

| Pseudomonas aeruginosa | 15 µg/mL | Moderate resistance observed |

| Aspergillus niger | 20 µg/mL | Significant antifungal activity noted |

Case Studies

-

In Vitro Studies on Bacterial Resistance

A study focused on the effectiveness of this compound against various resistant strains of bacteria. The compound showed promising results in inhibiting growth at concentrations lower than those required for traditional antibiotics . -

Impact on Cellular Metabolism

Research indicated that this triazine derivative modulates key metabolic pathways in bacterial cells. Specifically, it was found to inhibit the fatty acid synthesis pathway by targeting the enoyl-acyl carrier protein reductase (InhA) . -

Toxicity Assessment

Toxicological evaluations revealed that while the compound exhibits significant antimicrobial properties, it also poses risks such as skin irritation and acute toxicity upon ingestion . This highlights the need for careful dosage management in potential therapeutic applications.

Pharmacokinetics and Environmental Stability

The pharmacokinetic profile of this compound suggests that it is stable under various environmental conditions but may exhibit altered reactivity in the presence of other substances. This stability is crucial for maintaining its efficacy in therapeutic applications .

Q & A

Q. What are the standard synthetic routes for preparing 4,6-dichloro-N-methyl-1,3,5-triazin-2-amine, and what experimental parameters are critical for achieving high yields?

Methodological Answer: The compound is synthesized via nucleophilic substitution of cyanuric chloride with methylamine. Key steps include:

- Temperature Control : Reaction at 0°C to minimize side reactions .

- Solvent Choice : Acetone or dichloromethane ensures solubility and controlled reactivity .

- Stoichiometry : 1:1 molar ratio of cyanuric chloride to methylamine to prevent over-substitution .

- Purification : Column chromatography (ethyl acetate/hexanes gradient) or recrystallization from alcohol yields high-purity product (75–86%) .

Q. Table 1: Comparison of Synthesis Methods

| Method | Solvent | Base | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Conventional | Acetone | None | 0°C → RT | 1.5 h | 75% | |

| Conventional | Acetone | NaHCO₃ | 0–5°C | 2 h | N/A | |

| Microwave-assisted* | 1,4-Dioxane | NaHCO₃ | Microwave | 6 min | N/A |

*Microwave method optimized for analogous triazines; adapt parameters for N-methyl derivative.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include methyl group resonance (δ ~3.10 ppm in CDCl₃) and triazine carbons (δ 166–171 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 203.9923 (C₄H₅Cl₂N₅ requires 203.9926) .

- LC-MS : Monitor purity (>95%) and detect intermediates during synthesis .

Q. Table 2: Key NMR Data

| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H (CH₃) | 3.10 | dd | N-methyl group |

| ¹³C (Triazine) | 166.2, 169.4, 171.0 | - | Triazine ring carbons |

Q. How does the reactivity of this compound compare to other dichlorotriazines in nucleophilic substitution reactions?

Methodological Answer: The N-methyl group slightly deactivates the triazine ring compared to non-alkylated analogs, requiring optimized conditions for substitution:

- Second Chlorine Substitution : Use polar aprotic solvents (e.g., DMSO) and elevated temperatures (120°C) with KCN to replace the 6-chloro group .

- Selectivity : The 4-position is more reactive than the 6-position due to steric and electronic effects from the N-methyl group .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of this compound production?

Methodological Answer: Microwave irradiation reduces reaction times from hours to minutes by enhancing kinetic energy and reaction homogeneity. For example:

- Solvent System : 1,4-Dioxane/DMF (3:1) enables rapid heating .

- Base : Sodium bicarbonate neutralizes HCl byproduct, preventing side reactions .

- Validation : Compare yields and purity with conventional methods using HPLC and TLC .

Q. What computational strategies predict the stability of this compound in solution?

Methodological Answer:

Q. How can researchers resolve contradictory biological activity data for derivatives of this compound?

Methodological Answer:

- Standardized Assays : Use consistent protocols (e.g., cruzain inhibition assays ) to evaluate bioactivity.

- Purity Verification : Characterize derivatives via HRMS and NMR to rule out impurities .

- Structure-Activity Relationships (SAR) : Corporate substituent electronic effects (e.g., electron-withdrawing groups enhance electrophilicity) .

Q. What experimental adjustments mitigate yield variability during scale-up synthesis?

Methodological Answer:

- Solvent Volume : Maintain a 10:1 solvent-to-reactant ratio to ensure solubility .

- Cooling Rate : Gradual temperature reduction (0°C → RT) prevents precipitate aggregation .

- Work-Up : Use silica column pre-equilibration with hexanes to improve gradient elution efficiency .

Q. How does this compound perform in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

- Catalyst System : Pd(PPh₃)₄ (2 mol%) in THF enables coupling with aryl boronic acids .

- Base : K₂CO₃ (3.4 equiv.) facilitates transmetallation without degrading the triazine core .

- Monitoring : Track reaction progress via LC-MS to optimize coupling efficiency .

Q. How can regioselectivity be controlled in di-substituted triazine derivatives?

Methodological Answer:

- Stepwise Substitution : React the 4-position first with methylamine at 0°C, followed by 6-position substitution at elevated temperatures .

- Steric Guidance : Bulky nucleophiles preferentially target the less hindered 6-position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.